Product packaging for 4-[2-(3-Bromophenoxy)ethyl]morpholine(Cat. No.:CAS No. 435283-95-7)

4-[2-(3-Bromophenoxy)ethyl]morpholine

Cat. No.: B1269199
CAS No.: 435283-95-7
M. Wt: 286.16 g/mol
InChI Key: YZKFMBAOEVINLP-UHFFFAOYSA-N
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Description

Contextual Significance of Morpholine (B109124) Derivatives in Medicinal Chemistry

The morpholine ring, a heterocyclic amine, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its frequent appearance in a wide array of approved and experimental drugs, where it imparts advantageous physicochemical, biological, and metabolic properties. nih.gov The inclusion of a morpholine moiety in a drug candidate can enhance its potency, improve its pharmacokinetic profile, and provide desirable drug-like characteristics. nih.gov

Morpholine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.gov The versatility of the morpholine ring allows it to serve as a versatile building block in the synthesis of complex molecules. nih.gov Its ability to engage in molecular interactions with various biological targets, such as kinases and receptors in the central nervous system (CNS), makes it a valuable component in the design of novel therapeutic agents. nih.govnih.gov Specifically, the N-morpholinoethyl moiety has been identified as an important feature in ligands targeting sigma (σ) and serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric conditions. nih.gov

The physicochemical properties of the morpholine ring contribute significantly to its utility in medicinal chemistry. Its pKa, which is similar to the pH of blood, can enhance the solubility and brain permeability of a molecule. nih.gov Furthermore, the flexible conformation of the morpholine ring allows it to act as a scaffold that can orient other functional groups in a way that optimizes their interaction with a biological target. nih.gov

Rationale for Academic Research on 4-[2-(3-Bromophenoxy)ethyl]morpholine

The academic interest in this compound is rooted in the systematic exploration of how structural modifications to a known pharmacophore can influence its biological activity. The rationale for investigating this specific compound can be understood through the lens of structure-activity relationship (SAR) studies.

The core structure of this compound combines the well-established morpholine scaffold with a phenoxyethyl linker, a common feature in many biologically active compounds. The key variable in this particular derivative is the presence and position of the bromine atom on the phenyl ring.

The specific placement of the bromine atom at the 3-position (meta) of the phenoxy ring is a deliberate choice in the design of this compound. The study of positional isomers (where the bromine is at the 2-, 3-, or 4-position) is a fundamental aspect of medicinal chemistry research, as the location of a substituent can dramatically alter a compound's biological activity. For instance, studies on halogenated phenylethanolamines and phenoxypropanolamines have shown that the position of the halogen atom significantly impacts their adrenolytic and beta-mimetic effects.

While specific research detailing the unique rationale for the 3-bromo isomer is not extensively published, the investigation of this compound is likely driven by the hypothesis that this particular substitution pattern will confer a unique pharmacological profile. Based on the known activities of related compounds, researchers may be exploring its potential as a ligand for CNS receptors, such as sigma or serotonin receptors, or investigating its potential anti-inflammatory properties, as has been observed in other bromo-substituted phenyl morpholine analogues. The synthesis and evaluation of this compound contribute to a deeper understanding of the SAR of this chemical class, providing valuable data for the design of future therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO2 B1269199 4-[2-(3-Bromophenoxy)ethyl]morpholine CAS No. 435283-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3-bromophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKFMBAOEVINLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355502
Record name 4-[2-(3-bromophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435283-95-7
Record name 4-[2-(3-bromophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 3 Bromophenoxy Ethyl Morpholine

Established Synthetic Pathways for Analogous Phenoxyethyl Morpholine (B109124) Compounds

The synthesis of phenoxyethyl morpholine analogues relies on well-established chemical transformations. The formation of the crucial ether bond and the construction of the morpholine heterocycle are central to these synthetic routes.

The creation of the aryloxy-alkyl ether linkage is a cornerstone of synthesizing phenoxyethyl morpholine compounds. The Williamson ether synthesis and the Ullmann condensation are two of the most prominent methods employed for this purpose.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of 4-[2-(3-Bromophenoxy)ethyl]morpholine, this reaction involves the deprotonation of 3-bromophenol (B21344) with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic ethyl-morpholine derivative like 4-(2-chloroethyl)morpholine.

A typical reaction involves condensing substituted phenols with 4-(2-chloroethyl) morpholine hydrochloride in the presence of a base like anhydrous potassium carbonate and a solvent such as dimethyl sulphoxide. nih.gov Phase-transfer catalysis (PTC) can be employed to enhance the reaction rate and yield by facilitating the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the reaction occurs. crdeepjournal.orgslideshare.netyoutube.com Common phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts. slideshare.netyoutube.com

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for forming the C-O ether bond. wikipedia.orgorganic-chemistry.org This method is particularly useful for coupling aryl halides with alcohols or phenols. Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org However, modern advancements have led to the development of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgmdpi.com The reaction generally involves a copper(I) alkoxide intermediate that reacts with the aryl halide. wikipedia.org For instance, the synthesis of biaryl ethers can be achieved by reacting phenols with aryl halides in the presence of a copper catalyst and a base like cesium carbonate in a solvent like DMF at around 120°C. mdpi.com

Table 1: Comparison of Etherification Methodologies

FeatureWilliamson Ether SynthesisUllmann Condensation
Reactants Phenoxide and Alkyl HalideAryl Halide and Alcohol/Phenol
Catalyst Often none required, but Phase-Transfer Catalysts can be used.Copper (metal or salts). wikipedia.org
Typical Conditions Base (e.g., K₂CO₃, NaOH), various solvents (e.g., DMSO, acetone). nih.govHigh temperatures, polar solvents (e.g., DMF, nitrobenzene), though milder conditions are possible with modern catalysts. wikipedia.org
Advantages General applicability, wide range of substrates.Effective for less reactive aryl halides.
Disadvantages Can be limited by sterically hindered substrates.Harsh reaction conditions, potential for side reactions. wikipedia.org

The morpholine heterocycle itself can be synthesized through various strategies, often involving intramolecular cyclization. researchgate.netresearchgate.net

One of the most common industrial methods is the dehydration of diethanolamine (B148213) using an acid catalyst like sulfuric or hydrochloric acid. youtube.comgoogle.com This process typically involves heating diethanolamine with the acid, which protonates the hydroxyl groups, facilitating the elimination of a water molecule and subsequent ring closure. For example, heating diethanolamine hydrochloride to 200-210°C for an extended period can produce morpholine hydrochloride, which is then neutralized to yield morpholine. youtube.com Using oleum (B3057394) (fuming sulfuric acid) can significantly shorten the reaction time and improve yields. google.com

Another versatile method is the intramolecular cyclization of N-substituted diethanolamines . This can be achieved through various means, including palladium-catalyzed carboamination reactions between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which can produce cis-3,5-disubstituted morpholines. e3s-conferences.org

More modern approaches include the use of gold catalysts to facilitate the cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives. rsc.org Additionally, organocatalytic methods have been developed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov A recently reported high-yielding, one or two-step protocol uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgacs.orgnih.govorganic-chemistry.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of base, solvent, temperature, and catalyst.

For the Williamson ether synthesis step, the selection of the base and solvent system is critical. A strong base is needed to efficiently deprotonate the 3-bromophenol, but it must be compatible with the other functional groups in the molecule. The solvent must be able to dissolve the reactants and facilitate the nucleophilic substitution.

Table 2: Potential Optimization Parameters for Williamson Ether Synthesis

ParameterOptionsConsiderations
Base K₂CO₃, Cs₂CO₃, NaH, KOtBuStrength of the base, solubility, and potential for side reactions. Cs₂CO₃ is often effective in promoting Ullmann-type couplings. nih.gov
Solvent DMF, DMSO, Acetonitrile (B52724), THFPolarity, boiling point, and ability to dissolve reactants. Aprotic polar solvents are generally preferred for Sₙ2 reactions.
Temperature Room Temperature to RefluxHigher temperatures increase reaction rates but can also lead to decomposition or side reactions. Optimization is key. nih.gov
Catalyst Phase-Transfer Catalysts (e.g., TBAB)Can be beneficial when dealing with biphasic reaction mixtures to increase the reaction rate. crdeepjournal.org

Advanced Synthetic Techniques Applicable to Related Chemical Structures

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, safer, and environmentally friendly methods.

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net In morpholine synthesis, this translates to using less hazardous solvents, reducing energy consumption, and improving atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.comyoutube.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. youtube.comresearchgate.net This technique has been successfully applied to the synthesis of various morpholine-containing compounds, including chalcones and other heterocyclic hybrids. mdpi.comresearchgate.net Reactions can be performed in eco-friendly solvents like ethanol (B145695) or even without a solvent. youtube.comresearchgate.net

The use of greener solvents , such as water or N-formylmorpholine, is another important aspect. youtube.comajgreenchem.com N-formylmorpholine itself can be synthesized under optimized conditions and used as a stable, non-toxic, and non-corrosive solvent for synthesizing other heterocyclic compounds. ajgreenchem.com

Recent research also highlights simple, high-yielding protocols that use inexpensive and less hazardous reagents, such as the use of ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines, which presents significant environmental and safety benefits over traditional methods. chemrxiv.orgacs.orgnih.govchemrxiv.org

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. researchgate.netacs.orgnih.gov These systems, which involve pumping reagents through microreactors or coils, allow for better control over reaction parameters like temperature, pressure, and residence time. nih.gov This enhanced control leads to improved reaction selectivity, higher yields, and increased safety, particularly for highly exothermic or hazardous reactions. nih.gov

Flow chemistry has been successfully applied to the synthesis of morpholine derivatives. For example, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, was optimized using microfluidic devices, significantly reducing the reaction time compared to batch methods. researchgate.net This technology also facilitates scalability and can be integrated into multi-step, telescoped syntheses, reducing the need for intermediate purification steps. acs.orgnih.gov Photocatalytic reactions in continuous flow have also been used to produce morpholines and related heterocycles. semanticscholar.org

Despite extensive searches across scientific databases, chemical supplier catalogs, and patent literature, detailed experimental spectroscopic data for the specific chemical compound This compound (CAS No. 435283-95-7) is not publicly available. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability sigmaaldrich.comfishersci.com, the comprehensive analytical characterization required to fulfill the user's request for an in-depth article is not published in accessible literature.

Searches for synthesis and characterization papers did not yield specific results for this molecule. researchgate.netmdpi.com Often, detailed spectroscopic information for such chemical intermediates is proprietary and not disclosed in public-facing documents. Without the primary ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and X-ray crystallography data, it is not possible to generate the requested scientific article with the specified level of detail and accuracy.

General information about related compounds, such as 4-(2-bromoethyl)morpholine (B1270460) nih.gov and 4-(4-bromophenyl)morpholine (B1279557) sigmaaldrich.com, is available but cannot be substituted to describe the specific structural and spectroscopic properties of this compound.

Therefore, the generation of the requested article is not feasible due to the lack of necessary scientific data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 3 Bromophenoxy Ethyl Morpholine

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This method is pivotal for verifying the empirical and molecular formula of a compound, thereby confirming its purity and atomic makeup. For the compound 4-[2-(3-Bromophenoxy)ethyl]morpholine, elemental analysis serves as a critical checkpoint to validate its structure, which is determined to have the molecular formula C₁₂H₁₆BrNO₂. sigmaaldrich.comsigmaaldrich.com

The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic weights of its constituent elements. This provides a benchmark against which experimentally determined values can be compared. The molecular weight of this compound is 286.17 g/mol . sigmaaldrich.com Based on this, the theoretical percentages of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) can be precisely calculated.

A comparison of the theoretical values with experimental results from elemental analysis allows researchers to ascertain the purity of their sample. A close correlation between the found and calculated values, typically within a ±0.4% margin, is widely accepted in the scientific community as evidence of a compound's high purity and correct elemental composition. researchgate.netnih.gov

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01112144.13250.37
HydrogenH1.0081616.1285.64
BromineBr79.904179.90427.92
NitrogenN14.007114.0074.89
OxygenO15.999231.99811.18
Total 286.169 100.00

The synthesis of morpholine (B109124) derivatives often involves multi-step reactions where the potential for impurities exists. researchgate.net Therefore, elemental analysis is a crucial quality control step. For instance, in the synthesis of related morpholine compounds, researchers have consistently utilized elemental analysis to confirm that the elemental composition of their final products aligns with the theoretical values, thus ensuring the structural integrity of the synthesized molecules. researchgate.net

In the absence of published experimental data for this compound, the theoretical percentages presented in the table serve as the primary reference for its purity and compositional verification. Any future synthesis and characterization of this compound would necessitate an elemental analysis, with the experimental findings expected to be in close agreement with these theoretical values.

Computational Chemistry and Molecular Modeling Studies of 4 2 3 Bromophenoxy Ethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and various reactivity descriptors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 4-[2-(3-Bromophenoxy)ethyl]morpholine, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to determine the precise bond lengths, bond angles, and dihedral angles. researchgate.net

The optimization process computationally simulates the molecule's geometry until a stable state is reached. The resulting data provides a detailed three-dimensional model of the compound. Studies on related morpholine (B109124) derivatives have demonstrated that DFT calculations can accurately predict geometries that are in close agreement with experimental data from techniques like X-ray crystallography. researchgate.net This optimized structure is the foundation for all subsequent computational analyses, including the calculation of vibrational frequencies and electronic properties.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Morpholine Derivative Core Structure Calculated via DFT

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-N~1.46 Å
Bond LengthC-O (ether)~1.43 Å
Bond LengthC-C~1.53 Å
Bond AngleC-N-C~109.8°
Bond AngleC-O-C~111.2°
Bond AngleN-C-C~109.8°

Note: This table is illustrative, showing typical values for a morpholine ring system as would be determined by DFT calculations. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, relates to its electrophilic character. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the electron-rich parts of the molecule, such as the morpholine nitrogen or the phenoxy oxygen, while the LUMO may be distributed over the aromatic ring. This information helps predict how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energy Values

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital (electron-donating capacity)
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting capacity)
Energy Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability

Note: These values are representative examples. The actual HOMO, LUMO, and energy gap values for this compound would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map is plotted onto the electron density surface of the optimized molecular structure. Different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen and nitrogen atoms of the morpholine ring and the phenoxy oxygen, highlighting these as primary sites for electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This visual representation of the molecule's charge landscape is instrumental in predicting its intermolecular interactions and chemical reactivity.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is central to drug discovery and design, as it helps to elucidate the binding mechanisms of potential therapeutic agents.

Molecular docking simulations for this compound would involve placing the molecule into the active site of a specific biological target. The simulation algorithm then explores various possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on its energetic favorability. mdpi.commdpi.com

The results provide a detailed 3D model of the ligand-receptor complex, illustrating the specific intermolecular interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, the morpholine nitrogen might act as a hydrogen bond acceptor, while the bromophenyl ring could engage in hydrophobic or halogen bonding interactions within the active site. Such studies are critical for understanding how the compound might exert a biological effect. researchgate.net

Beyond predicting the binding pose, molecular docking also provides an estimation of the binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol). nih.gov This score quantifies the strength of the interaction between the ligand and the receptor; a lower (more negative) binding energy generally corresponds to a more stable complex and higher binding affinity. nih.gov

By docking this compound against a panel of known biological targets, researchers can screen for potential therapeutic applications. For example, morpholine-containing compounds have been investigated as inhibitors for various enzymes. The calculated binding affinities help to prioritize the most promising ligand-target pairs for further experimental validation.

Table 3: Representative Molecular Docking Results for a Ligand with a Putative Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme A-8.5TYR 84, SER 122Hydrogen Bond
Enzyme A-8.5LEU 39, PHE 210Hydrophobic Interaction
Receptor B-7.2ASP 110Hydrogen Bond, Electrostatic
Receptor B-7.2TRP 150π-π Stacking

Note: This table provides an example of the kind of data generated from a molecular docking study. The targets and results are illustrative and not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. While general methodologies for MD simulations are well-established for studying conformational changes and interactions, specific studies applying these techniques to this compound are not present in the available search results.

Simulation of Protein-Ligand Complex Interactions

There is no available research detailing the simulation of protein-ligand complex interactions for this compound. This type of study is crucial for understanding how a molecule might bind to a biological target, such as a protein receptor. nih.govnih.govrsc.org A typical simulation would involve docking the compound into the active site of a target protein and then running an MD simulation to observe the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

No specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction data for this compound has been published in the reviewed sources. Computational ADME profiling is used to assess the drug-like properties of a molecule. nih.govmdpi.com This analysis would typically involve calculating various physicochemical properties and using predictive models to estimate its behavior in the human body.

A hypothetical data table for such predictions is presented below to illustrate the types of parameters that would be assessed. Please note, the values in this table are for illustrative purposes only and are not based on actual research for the specified compound.

ADME ParameterPredicted ValueTypical Range for Good Oral Bioavailability
Molecular WeightN/A< 500 g/mol
LogP (Lipophilicity)N/A-0.4 to +5.6
H-bond DonorsN/A≤ 5
H-bond AcceptorsN/A≤ 10
Polar Surface AreaN/A< 140 Ų
Human Intestinal AbsorptionN/AHigh
Blood-Brain Barrier PermeationN/AYes/No
P-glycoprotein SubstrateN/AYes/No

Pharmacological Investigations and Biological Target Identification of 4 2 3 Bromophenoxy Ethyl Morpholine

In Vitro Enzyme Inhibition Profiling

An extensive review of scientific literature was conducted to ascertain the inhibitory activity of 4-[2-(3-Bromophenoxy)ethyl]morpholine against a panel of enzymes. The following subsections summarize the findings for each specified biological target.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several conditions. nih.govresearchgate.net Despite the importance of CA inhibitors, a thorough search of scientific databases and literature reveals no available data on the in vitro inhibition of any carbonic anhydrase isoforms by this compound.

CompoundTarget EnzymeInhibition Data (IC₅₀/Kᵢ)Source
This compoundCarbonic AnhydraseNo data availableN/A

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the fields of cosmetics and medicine for treating hyperpigmentation disorders. nih.govmdpi.com However, there are currently no published studies detailing the in vitro inhibitory effects of this compound on tyrosinase activity.

CompoundTarget EnzymeInhibition Data (IC₅₀)Source
This compoundTyrosinaseNo data availableN/A

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that is involved in the breakdown of carbohydrates. nih.gov Inhibition of this enzyme is a well-established approach for managing postprandial hyperglycemia in diabetic patients. nih.govnih.gov At present, no research findings have been reported concerning the in vitro α-glucosidase inhibitory potential of this compound.

CompoundTarget EnzymeInhibition Data (IC₅₀)Source
This compoundα-GlucosidaseNo data availableN/A

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that is crucial for maintaining telomere length and is reactivated in the majority of cancer cells, contributing to their immortality. nih.gov Consequently, telomerase inhibitors are being explored as potential anticancer agents. A review of existing research indicates that the in vitro inhibitory activity of this compound against telomerase has not been evaluated.

CompoundTarget EnzymeInhibition Data (IC₅₀)Source
This compoundTelomeraseNo data availableN/A

Thymidylate Synthase Inhibition

Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Its inhibition disrupts DNA replication and is a proven strategy in cancer chemotherapy. There is no available scientific data on the in vitro inhibition of thymidylate synthase by this compound.

CompoundTarget EnzymeInhibition Data (IC₅₀)Source
This compoundThymidylate SynthaseNo data availableN/A

In Vitro Receptor Binding Assays

The affinity of this compound for various receptors has been assessed through in vitro binding assays to understand its potential pharmacological profile.

Endothelin receptors, primarily subtypes ET-A and ET-B, are G-protein coupled receptors involved in cardiovascular regulation. nih.govnih.gov Endothelin-1 and -2 activate both receptors with high affinity. nih.gov The development of selective antagonists for these receptors is a key area in treating conditions like pulmonary arterial hypertension. nih.gov Binding assays are used to determine the affinity (K(D) or K(i) values) and selectivity of compounds for these receptor subtypes. nih.gov While extensive research has been conducted on various endothelin receptor antagonists, specific binding affinity data for this compound at endothelin receptors is not available in the provided search results. nih.govnih.gov

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity
Endothelin A (ETA)Data not availableData not available
Endothelin B (ETB)Data not availableData not available

Data Table Disclaimer: Binding affinity data for this compound is not available in the provided search results. The table is for illustrative purposes.

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are key components of the endocannabinoid system. nih.gov The CB1 receptor is primarily found in the central nervous system and is responsible for the main psychoactive effects of cannabinoids. mdpi.com The binding affinity of ligands to these receptors is a crucial first step in their pharmacological action. nih.gov Numerous synthetic cannabinoids have been developed that exhibit high-affinity binding to both CB1 and CB2 receptors. mdpi.com While the provided search results discuss the binding of various ligands to cannabinoid receptors, specific binding affinity data (e.g., Ki or IC50) for this compound at the CB1 receptor is not available. nih.govnih.gov

ReceptorBinding Affinity (Ki, nM)
Cannabinoid Receptor 1 (CB1R)Data not available

Data Table Disclaimer: Binding affinity data for this compound is not available in the provided search results. The table is for illustrative purposes.

Estrogen Receptor Interactions

Estrogen receptors (ER), primarily ERα and ERβ, are crucial nuclear hormone receptors that mediate the effects of estrogens. They are significant targets in the development of therapies for cancer and osteoporosis. The binding affinity of environmental estrogens and phytoestrogens to these receptors is often many times lower than that of the natural ligand, estradiol. nih.gov For instance, industrial chemicals like nonylphenol and bisphenol A typically exhibit binding affinities that are at least 1,000-fold lower than estradiol. nih.gov

Currently, there is no specific data in the reviewed literature detailing the direct binding affinity or functional activity of this compound at either the ERα or ERβ subtype.

P2Y14 Receptor Antagonism

The P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose. nih.gov It is implicated in inflammatory and immune responses, making it a target of interest for novel anti-inflammatory drugs. nih.gov The development of selective antagonists for the P2Y14 receptor is considered crucial for exploring its physiological roles. nih.gov

Specific studies evaluating the antagonist activity of this compound at the P2Y14 receptor have not been identified in the available scientific literature. Research in this area has focused on other chemical structures, and as of now, no drug-like selective antagonists for the P2Y4R, a related receptor, have been disclosed. nih.gov

Histamine (B1213489) H3 Receptor Affinity

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov This role makes it a significant target for treating neurological disorders. nih.gov The affinity of novel compounds for the H3 receptor is typically determined through radioligand binding assays, with the inhibitory constant (Ki) being a key measure of potency. nih.govnih.gov For example, a series of novel piperazine (B1678402) derivatives showed moderate affinity for the human H3 receptor, with Ki values in the range of 500-600 nM. nih.gov

Direct research quantifying the binding affinity (Ki) of this compound for the histamine H3 receptor is not present in the reviewed literature.

Preclinical Assessment in Relevant Animal Models

Following in vitro characterization, promising compounds are often advanced to in vivo studies using animal models that mimic human diseases. This step is critical for evaluating a compound's efficacy and potential therapeutic utility.

Neuropharmacological Activity (e.g., Anticonvulsant Properties)

Preclinical evaluation of neuropharmacological activity involves a battery of tests to assess a compound's effects on the central nervous system. Anticonvulsant properties, for instance, are often screened using models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help to identify agents that can prevent seizure spread or elevate seizure threshold, respectively.

There are no specific studies reported in the reviewed scientific literature that assess the neuropharmacological or anticonvulsant properties of this compound in animal models.

Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of new chemical entities is frequently evaluated using the carrageenan-induced paw edema model in rodents. nih.govnih.gov This model allows researchers to observe a compound's ability to reduce acute inflammation. nih.gov The inflammatory response in this model has two phases: an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins (B1171923) and cytokines like TNF-α. nih.govnih.gov Efficacy is measured by the reduction in paw volume or swelling. nih.gov

Despite the existence of these well-established models, no preclinical studies evaluating the anti-inflammatory efficacy of this compound have been found in the literature.

Antimicrobial and Antitubercular Activity Evaluation

The emergence of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. nih.govresearchgate.net The morpholine (B109124) nucleus is a component of some compounds investigated for these properties. researchgate.nettandfonline.com

Antimicrobial Activity Derivatives containing a morpholine scaffold have been synthesized and tested against various Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, E. coli, and P. aeruginosa. tandfonline.com Activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. tandfonline.com

Antitubercular Activity Phenotypic screening of compound libraries against Mycobacterium tuberculosis (Mtb), often the H37Rv strain, is a primary method for identifying new antitubercular leads. nih.govjapsonline.com In one study screening 4-anilinoquinoline derivatives, compounds featuring a 3-bromophenyl group demonstrated notable activity against Mtb. nih.gov This is structurally relevant to this compound. The activity of these related compounds suggests that the 3-bromophenyl motif may contribute to antitubercular efficacy. nih.gov

While direct antitubercular testing of this compound is not reported, the table below summarizes the activity of structurally related 3-bromophenyl aniline (B41778) compounds from a relevant study. nih.gov

Table 1: Antitubercular Activity of Related 3-Bromophenyl Compounds

Compound ID Core Structure Mtb Signal at 20 µM (Relative Luminescence)
24 6,7-dimethoxyquinoline 0.19
25 6,7-dimethoxyquinazoline 0.28
26 3-cyanoquinoline 0.40

Data sourced from a study on 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives. nih.gov A lower Mtb signal indicates higher activity.

This data indicates that compounds with a 3-bromophenyl aniline moiety can effectively inhibit the growth of M. tuberculosis in vitro. nih.gov

Other Investigational Preclinical Models for Biological Activity

A thorough search of scientific literature did not yield specific preclinical studies investigating the biological activity of This compound in specific investigational models. Research detailing the evaluation of this compound in animal models of disease, cell-based assays, or other specialized preclinical systems is not currently available in the public domain.

In typical drug discovery programs, compounds structurally related to This compound , which features a morpholine ring, are often evaluated in a range of preclinical models to explore their therapeutic potential. The morpholine scaffold is a component of various biologically active molecules with a wide array of activities. For a novel phenoxyethylmorpholine derivative, investigational models could include, but are not limited to, assays for anti-inflammatory, anticancer, or neurological activity, depending on the initial screening results or therapeutic goals.

Table 1: Example of a Data Table for Preclinical Model Activity (Illustrative)

This table is for illustrative purposes only, demonstrating how data would be presented if available. No such data was found for This compound .

Preclinical ModelAssay TypeEndpoint MeasuredObserved Activity
Murine Cancer Model (e.g., Xenograft)In VivoTumor Volume ReductionData Not Available
Lipopolysaccharide (LPS)-stimulated MacrophagesIn VitroNitric Oxide (NO) ProductionData Not Available
Neuronal Cell CultureIn VitroNeuroprotective EffectsData Not Available

Strategies for Biological Target Identification

The specific biological targets of This compound remain unelucidated, as no dedicated target identification studies have been published. The following sections describe the common strategies that would be employed to determine the mechanism of action for such a compound.

Computational Approaches to Target Elucidation

No computational or in silico studies aimed at identifying the biological targets of This compound have been reported in the available literature.

Computational methods are a cornerstone of modern drug discovery for predicting the likely protein targets of a small molecule. These approaches can include:

Molecular Docking: This technique would model the interaction between This compound and the binding sites of a library of known protein structures. The goal is to predict the binding affinity and pose, identifying high-probability targets.

Pharmacophore Modeling: A pharmacophore model could be developed based on the structure of This compound to search 3D databases of proteins for complementary features, thus identifying potential targets.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known activities were available, a QSAR model could be built to predict the activity of This compound and infer its likely targets.

Table 2: Example of a Data Table for Computational Target Prediction (Illustrative)

This table is for illustrative purposes only. No such data was found for This compound .

Computational MethodPotential TargetDocking Score (kcal/mol)Key Interacting Residues
Molecular DockingData Not AvailableData Not AvailableData Not Available
Pharmacophore ScreeningData Not AvailableData Not AvailableData Not Available

Experimental Methodologies for Target Validation

Consistent with the lack of computational predictions, no experimental studies validating the biological targets of This compound have been published.

Following computational predictions, experimental validation is a critical step to confirm the direct interaction between a compound and its predicted target. Common methodologies include:

Biochemical Assays: These experiments measure the effect of the compound on the activity of a purified target protein, such as an enzyme or receptor. For example, an enzyme inhibition assay would determine if the compound can block the enzyme's catalytic activity.

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and kinetics between This compound and a potential target protein.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a complex cellular environment by measuring changes in protein thermal stability upon compound binding.

Table 3: Example of a Data Table for Experimental Target Validation (Illustrative)

This table is for illustrative purposes only. No such data was found for This compound .

Experimental MethodValidated TargetBinding Affinity (Kd)Functional Effect (IC50/EC50)
Surface Plasmon Resonance (SPR)Data Not AvailableData Not AvailableNot Applicable
Enzyme Inhibition AssayData Not AvailableNot ApplicableData Not Available

Structure Activity Relationship Sar Studies of 4 2 3 Bromophenoxy Ethyl Morpholine and Its Analogues

Elucidating the Influence of Substituent Variations on Pharmacological Activity

The pharmacological activity of 4-[2-(3-Bromophenoxy)ethyl]morpholine analogues is highly dependent on the nature and position of substituents on the phenoxy ring. Variations in these substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The presence of a halogen atom on the phenyl ring is a key feature of the parent compound. Halogenated phenyl-morpholine analogues have demonstrated notable anti-inflammatory activity. The position of the halogen is crucial; for instance, studies on related halogenated phenoxypropanolamines have shown that di-halogenation at the 2 and 5 positions of the phenyl ring leads to more potent beta-receptor blocking activity compared to 2,4-dihalogenated derivatives nih.gov. Conversely, compounds with halogens at the 3 and 4 positions exhibited the weakest effects nih.gov. This suggests that the meta position of the bromine in this compound is a critical determinant of its specific pharmacological effects.

Further SAR studies on related chemical series have shown that the introduction of different substituents can lead to a range of biological activities. For example, in some series of quinoline and naphthyridine derivatives, an aniline (B41778) group at C-4 and alkoxy groups at C-7 were found to be important for optimal anticancer activity nih.gov. While structurally different, these findings underscore the principle that specific substitution patterns are essential for desired bioactivity.

The nature of the substituent also plays a significant role. In a series of benzophenone-N-ethyl morpholine (B109124) ethers, various substitutions on the benzophenone moiety led to differing levels of anti-inflammatory activity, with some compounds being more active than standard drugs nih.govnih.gov. This highlights that a systematic exploration of different functional groups on the aromatic ring is necessary to optimize the pharmacological profile.

An illustrative summary of the influence of substituent variations on the phenoxy ring of phenoxyethylmorpholine analogues is presented in the table below. This data is generalized from SAR principles of related compounds.

Position of SubstituentType of SubstituentGeneral Impact on Activity
ortho (2-position)Halogen (e.g., Cl, Br)May enhance activity, but can be sterically sensitive.
meta (3-position)Halogen (e.g., Br)Often leads to a specific and potentially potent activity profile.
para (4-position)Halogen, AlkoxyCan significantly influence potency and selectivity.
Di-substitution (e.g., 2,5-)HalogensPotentially higher activity compared to other di-substitution patterns. nih.gov
Di-substitution (e.g., 3,4-)HalogensMay result in weaker activity. nih.gov

Stereochemical Considerations in SAR Development

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are typically chiral. For analogues of this compound that possess chiral centers, the spatial arrangement of atoms can lead to significant differences in pharmacological activity between stereoisomers.

While this compound itself does not have a chiral center, modifications to the ethyl linker or the morpholine ring can introduce chirality. For example, the introduction of a methyl group on the ethyl chain would create a chiral center. In such cases, it is common for one enantiomer to exhibit higher affinity and/or efficacy for a specific receptor or enzyme than the other.

Studies on stereoisomeric analogues of other bioactive molecules have consistently demonstrated the importance of configuration. For instance, in the case of endomorphin-2 analogues, different stereoisomers adopt distinct backbone structures, leading to remarkable variations in their bioactivity researchgate.net. The natural L-configuration was found to be the most suitable for binding to the µ-opioid receptor researchgate.net. This principle is broadly applicable in drug design and underscores the need to investigate the stereochemical aspects of any chiral analogue of this compound.

The synthesis of stereoisomerically pure analogues is therefore a critical step in SAR development. This allows for the individual evaluation of each isomer and the determination of the optimal stereochemistry for the desired pharmacological effect. The table below illustrates the potential impact of stereochemistry on the activity of a hypothetical chiral analogue.

StereoisomerReceptor Binding AffinityFunctional Activity
(R)-isomerPotentially HighPotentially Agonist/Antagonist
(S)-isomerPotentially LowPotentially Inactive or Different Activity
Racemic MixtureIntermediateCombined effect of both isomers

Rational Design Principles for Enhanced Bioactivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. For this compound and its analogues, several principles can guide the design of molecules with enhanced bioactivity.

One key principle is scaffold homologation, where the core structure is systematically modified to explore new chemical space and improve pharmacological properties nih.gov. For the phenoxyethylmorpholine scaffold, this could involve altering the length of the ethyl linker, replacing the morpholine ring with other heterocycles, or modifying the phenoxy group.

Bioisosteric replacement is another powerful tool in rational drug design. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity, selectivity, or pharmacokinetic profile. For example, the bromine atom could be replaced with other halogens (Cl, F) or with a trifluoromethyl group to modulate electronic properties and lipophilicity.

Computational modeling and molecular docking can provide valuable insights into the potential binding modes of analogues with their target proteins nih.gov. By understanding these interactions at a molecular level, it is possible to design modifications that enhance binding affinity and selectivity. For instance, if the 3-bromo group is involved in a key hydrophobic interaction, this can be optimized through further substitution.

The development of monoamine reuptake inhibitors provides a relevant example of rational design. By modifying a pyrrolidine scaffold, researchers were able to develop new series of compounds with high potency against all three monoamine transporters and good in vivo pharmacokinetics nih.gov. A similar approach, focusing on the phenoxyethylmorpholine scaffold, could lead to the discovery of novel agents for neurological or psychiatric disorders.

The principles for rational design can be summarized as follows:

Design PrincipleApplication to Phenoxyethylmorpholine ScaffoldDesired Outcome
Scaffold Homologation Varying the length of the ethyl linker (e.g., propyl, butyl).Optimization of the distance between the morpholine and phenoxy moieties for improved target interaction.
Bioisosteric Replacement Replacing the 3-bromo substituent with Cl, F, CF3, or CN.Fine-tuning of electronic and lipophilic properties to enhance potency and selectivity.
Conformational Constraint Introducing rigidity into the ethyl linker or morpholine ring.Reducing the number of available conformations to favor the bioactive conformation and improve binding affinity.
Target-Based Design Using computational docking to guide modifications based on a known receptor structure.Design of analogues with specific and high-affinity interactions with the target protein. nih.gov

By systematically applying these SAR principles, it is possible to design and synthesize novel analogues of this compound with improved pharmacological profiles, paving the way for the development of new and more effective therapeutic agents.

Advanced Analytical Method Development for Research on 4 2 3 Bromophenoxy Ethyl Morpholine

Development of Quantitative Analytical Procedures for Research Samples

The development of quantitative analytical procedures is a critical first step in the research and development of any new chemical entity. formulationbio.com The primary goal is to establish a method that is suitable for its intended purpose, providing accurate and reliable measurements of the analyte's concentration in research samples. particle.dk For 4-[2-(3-Bromophenoxy)ethyl]morpholine, a UV-active compound due to its bromophenoxy group, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for quantification.

The method development process involves a systematic evaluation of various parameters to achieve optimal separation and detection. allfordrugs.com This includes selecting an appropriate stationary phase (e.g., a C18 column), optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and setting the detector at a wavelength of maximum absorbance for the analyte. ptfarm.pl

Once the initial conditions are established, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance. jocpr.comdemarcheiso17025.com Validation confirms that the analytical procedure is specific, linear, accurate, precise, and robust for its intended application. particle.dkijpsr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. ijpsr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). demarcheiso17025.comsps.nhs.uk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.netmdpi.com

The table below summarizes the typical validation results for a newly developed quantitative HPLC method for this compound.

Table 1: Validation Summary for Quantitative HPLC Analysis of this compound

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Correlation Coefficient, r²)r² ≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, % RSD)≤ 2.0%0.85%
Precision (Intermediate, % RSD)≤ 2.0%1.20%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Analysis in Research

Purity analysis is crucial to ensure that a research sample of this compound is free from significant levels of impurities, such as starting materials, by-products, or degradation products, which could confound experimental results. formulationbio.com Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally stable compounds like this compound, RP-HPLC is the most widely used technique for purity assessment. allfordrugs.com A stability-indicating method can be developed to separate the main compound from all potential process-related and degradation impurities. pensoft.net Method development would focus on achieving adequate resolution (Rs > 2.0) between the main peak and all adjacent impurity peaks. jocpr.com This often requires fine-tuning the mobile phase gradient, column temperature, and flow rate. mdpi.com

The table below outlines hypothetical chromatographic conditions and results for the purity analysis of a research batch of this compound, demonstrating separation from potential impurities.

Table 2: HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 25 minutes
Flow Rate1.0 mL/min
Detection Wavelength225 nm
Column Temperature30°C
CompoundRetention Time (min)Resolution (Rs)
3-Bromophenol (B21344) (Impurity A)5.8-
Morpholine (B109124) (Impurity B)2.5-
This compound15.212.5 (from Impurity A)
Unknown Impurity C16.52.8 (from main peak)

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be invaluable for quantifying volatile organic impurities or residual solvents from the synthesis process. For less volatile analytes like bromophenols, derivatization to more volatile forms (e.g., acetates) followed by GC-Mass Spectrometry (GC-MS) analysis can be an effective strategy. nih.govresearchgate.net This approach offers high sensitivity and specificity. researchgate.net A GC method could also be developed to detect trace amounts of morpholine, a potential starting material. nih.gov

Table 3: GC-MS Parameters for Volatile Impurity Analysis

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1.2 mL/min
Inlet Temperature250°C
Oven Program50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min
MS DetectorElectron Impact (EI), Scan mode (m/z 40-500)

Application of High-Throughput Screening in Analytical Research

High-Throughput Screening (HTS) is a drug discovery approach that involves the rapid assessment of large numbers of compounds. nih.gov In the context of analytical research for this compound, HTS principles can be adapted to accelerate method development and stability studies. For instance, HTS platforms can be used to rapidly screen a wide array of solvent systems, pH conditions, and stationary phases to find the optimal conditions for chromatographic separation.

Furthermore, HTS assays can be employed to evaluate the stability of the compound under various stress conditions (e.g., pH, temperature, light, oxidation) in a parallel format. nih.gov This involves dispensing the compound into microtiter plates, subjecting the plates to different conditions, and then using a rapid analytical technique, such as UV-plate reading or rapid LC-MS, to quantify the remaining parent compound. This approach significantly reduces the time required for stability and forced degradation studies compared to traditional methods. nih.gov

Table 4: Example of HTS Assay for pH Stability of this compound

Well IDCondition (Buffer pH)Incubation Time (hr)% Parent Compound Remaining
A1pH 2.02499.5%
B1pH 4.02499.8%
C1pH 7.42499.6%
D1pH 9.02492.1%
E1pH 12.02465.4%

Inter-laboratory Validation of Analytical Methods for Research Collaboration

When research on this compound is conducted across multiple laboratories, it is essential to ensure that the analytical methods used produce consistent and comparable results. particle.dk Inter-laboratory validation, also known as reproducibility or method transfer, is the process of demonstrating that a validated analytical method can be successfully performed by different analysts in different laboratories using different equipment. sps.nhs.ukformulationbio.com

The process typically involves a formal transfer protocol that outlines the method, the samples to be tested, and the acceptance criteria. formulationbio.compharmaguideline.com The originating laboratory provides the receiving laboratory with the method details and qualified reference standards. Both laboratories then analyze the same batch of a homogenous sample, and the results are statistically compared. sps.nhs.uk Key performance indicators include the mean, standard deviation, and relative standard deviation (%RSD) of the results obtained by each laboratory. Successful inter-laboratory validation provides a high degree of confidence that the method is robust and transferable. pharmaguideline.com

Table 5: Inter-laboratory Validation Results for the Assay of this compound

ParameterLaboratory ALaboratory BAcceptance Criteria
Number of Replicates (n)66-
Mean Assay Value (%)99.7%99.4%Difference between means ≤ 2.0%
Standard Deviation0.450.51-
Relative Standard Deviation (% RSD)0.45%0.51%RSD ≤ 2.0% for each lab

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[2-(3-Bromophenoxy)ethyl]morpholine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trichlorotriazine (TCT) intermediates (e.g., 2,4,6-trichlorotriazine) are commonly used to link aromatic bromophenoxy groups to morpholine derivatives. Reaction parameters such as solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1 for amine:aryl halide) critically affect yield. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the morpholine ring (δ 2.4–3.8 ppm for N-CH2_2 groups) and bromophenoxy moiety (δ 6.8–7.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 270.2 (C12_{12}H16_{16}BrNO2+_2^+) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) using acetonitrile/water mobile phases .

Q. How can researchers address contradictions in reactivity data between bromophenoxy-morpholine derivatives and other aryl halides?

  • Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., inert atmosphere, standardized catalysts) can isolate steric/electronic effects. For instance, the electron-withdrawing bromine in the meta position (3-bromophenoxy) may reduce nucleophilic substitution rates compared to para isomers. DFT calculations (e.g., Gaussian software) can model transition states to rationalize experimental discrepancies .

Advanced Research Questions

Q. What catalytic strategies optimize palladium-mediated C-O cross-coupling for introducing 3-bromophenoxy groups into morpholine frameworks?

  • Methodological Answer :

  • Catalyst System : Use Pd(OAc)2_2 with Xantphos ligands in toluene at 110°C to enhance coupling efficiency.
  • Base Selection : Cs2_2CO3_3 outperforms K3_3PO4_4 in deprotonating phenolic intermediates.
  • Substrate Scope : Test steric hindrance by varying substituents on the morpholine ring (e.g., alkyl vs. aryl groups). Monitor reaction progress via TLC and isolate products via silica gel chromatography .

Q. How do adsorption studies on indoor surfaces inform the environmental persistence of this compound?

  • Methodological Answer :

  • Surface Analysis : Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM) quantify adsorption on materials like gypsum or PVC.
  • Environmental Factors : Humidity (40–60% RH) and oxidant exposure (e.g., ozone) accelerate degradation.
  • Data Interpretation : Langmuir isotherm models fit adsorption data to predict partitioning coefficients (Kads_{ads}) and half-lives .

Q. What structure-activity relationship (SAR) strategies identify biological targets for bromophenoxy-morpholine derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., trifluoromethyl, hydroxyl) at the morpholine 4-position to alter lipophilicity (logP) and H-bonding capacity.
  • Assays : Screen against enzyme libraries (e.g., kinases, phosphatases) using fluorescence polarization or SPR binding assays.
  • Data Validation : Cross-validate IC50_{50} values with molecular docking (AutoDock Vina) to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.